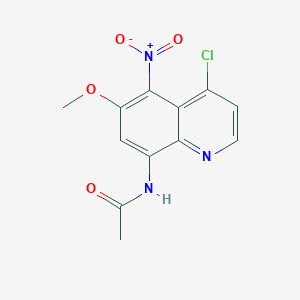
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide, also known as CMA, is a chemical compound that has been widely used in scientific research for its various applications. It is a quinoline derivative that has been synthesized and studied for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide involves its ability to inhibit the activity of certain enzymes and proteins in the target cells. It has been found to inhibit the activity of DNA topoisomerase II, which is essential for cell division and replication. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has been shown to have various biochemical and physiological effects on different types of cells. It has been found to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide. One potential area of study is its use as a potential anticancer agent. It has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of study is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Further studies are needed to determine its safety and efficacy in humans.
In conclusion, N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide is a chemical compound that has been extensively studied for its various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its potential therapeutic properties and safety in humans.
Méthodes De Synthèse
The synthesis of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide involves the reaction of 4-chloro-5-nitro-8-quinolinol with acetic anhydride in the presence of a catalyst. This reaction results in the formation of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide as the final product.
Applications De Recherche Scientifique
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and antitumor properties.
Propriétés
Nom du produit |
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide |
|---|---|
Formule moléculaire |
C12H10ClN3O4 |
Poids moléculaire |
295.68 g/mol |
Nom IUPAC |
N-(4-chloro-6-methoxy-5-nitroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C12H10ClN3O4/c1-6(17)15-8-5-9(20-2)12(16(18)19)10-7(13)3-4-14-11(8)10/h3-5H,1-2H3,(H,15,17) |
Clé InChI |
BCDINFKHUOHWMR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C2=C(C=CN=C12)Cl)[N+](=O)[O-])OC |
SMILES canonique |
CC(=O)NC1=CC(=C(C2=C(C=CN=C12)Cl)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)
![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)
![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)


![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)


